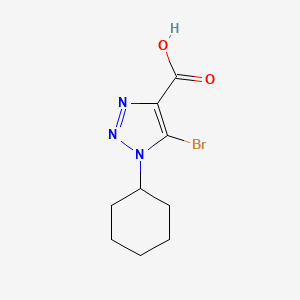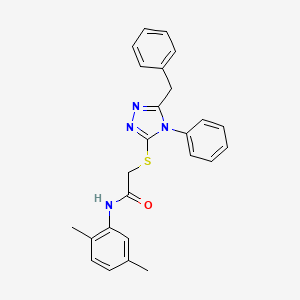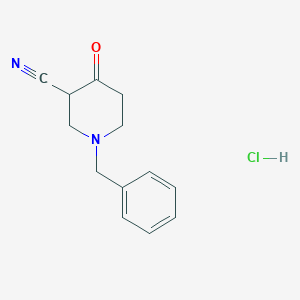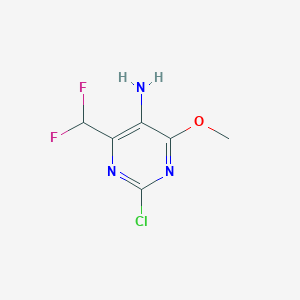
5-Bromo-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a bromine atom at the 5-position, a cyclohexyl group at the 1-position, and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 5-bromo-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexylmethanol or cyclohexylmethyl aldehyde.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-Bromo-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the bromine atom and the triazole ring can enhance its binding affinity to target proteins, leading to its biological effects.
類似化合物との比較
5-Bromo-1H-1,2,3-triazole-4-carboxylic acid: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the bromine atom, which may influence its reactivity and binding affinity.
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid: Contains a different triazole ring structure, which can lead to different chemical and biological properties.
Uniqueness: The combination of the bromine atom, cyclohexyl group, and carboxylic acid in 5-Bromo-1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid makes it unique compared to its analogs. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C9H12BrN3O2 |
|---|---|
分子量 |
274.11 g/mol |
IUPAC名 |
5-bromo-1-cyclohexyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12BrN3O2/c10-8-7(9(14)15)11-12-13(8)6-4-2-1-3-5-6/h6H,1-5H2,(H,14,15) |
InChIキー |
ZBRZBGNMFLXOAH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=C(N=N2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)





![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)





![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)
